

Introduction: The Strategic Importance of Fluorinated Alcohols

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)ethanol

Cat. No.: B7768511

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1-(3-Fluorophenyl)ethanol (CAS No. 402-63-1) is a secondary benzylic alcohol distinguished by a fluorine atom at the meta-position of the phenyl ring. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.^[1] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.^{[1][2]}

This compound, therefore, is not merely a reagent but a strategic intermediate. It serves as a precursor for more complex chiral molecules, where the fluorine substitution can enhance the pharmacokinetic profile and efficacy of the final active pharmaceutical ingredient (API).^[3] Its applications are primarily found in the synthesis of pharmaceuticals—such as antiviral, antifungal, and analgesic agents—and as a starting material for various organic transformations in chemical research.^[4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **1-(3-Fluorophenyl)ethanol** is critical for its effective use in experimental design, from reaction setup to purification and storage.

Core Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature.^[4] Its physical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	402-63-1	[4][5][6][7][8][9][10][11][12]
Molecular Formula	C ₈ H ₉ FO	[4][6][7][10][12]
Molecular Weight	140.15 - 140.16 g/mol	[3][4][6][7][13]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	196.2°C at 760 mmHg[7][14] 104-106°C at 20 mmHg[13]	
Density	~1.123 - 1.210 g/cm ³	[7][13]
Refractive Index	~1.5035 - 1.51	[7][13]
Flash Point	90.1°C - 93°C (199°F)	[7][13]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4]	
Storage	Store at room temperature in a dry, well-ventilated place.[3][4] [10][13]	

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **1-(3-Fluorophenyl)ethanol**. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show characteristic peaks for the aromatic protons (with splitting patterns influenced by the fluorine atom), a quartet for the methine proton (-CHOH), a doublet for the methyl protons (-CH₃), and a broad singlet for the hydroxyl proton (-OH).
 - ¹³C NMR: Will display distinct signals for the aromatic carbons (with C-F coupling constants), the methine carbon, and the methyl carbon.

- ^{19}F NMR: Will show a singlet corresponding to the single fluorine atom on the aromatic ring.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M^+) and characteristic fragmentation patterns, such as the loss of a methyl group or water.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the $3200\text{--}3600\text{ cm}^{-1}$ region, characteristic of the O-H stretching of the alcohol group. It will also show C-H stretching peaks for the aromatic and aliphatic groups, and strong absorptions in the fingerprint region corresponding to C-O and C-F bond vibrations.

Synthesis and Purification Methodologies

The most common and straightforward synthesis of **1-(3-Fluorophenyl)ethanol** involves the reduction of its corresponding ketone, 3'-fluoroacetophenone. This transformation is a staple in organic chemistry, but the choice of reagents and conditions is paramount for achieving high yield and purity.

Experimental Protocol: Reduction of 3'-Fluoroacetophenone

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic fluorine.

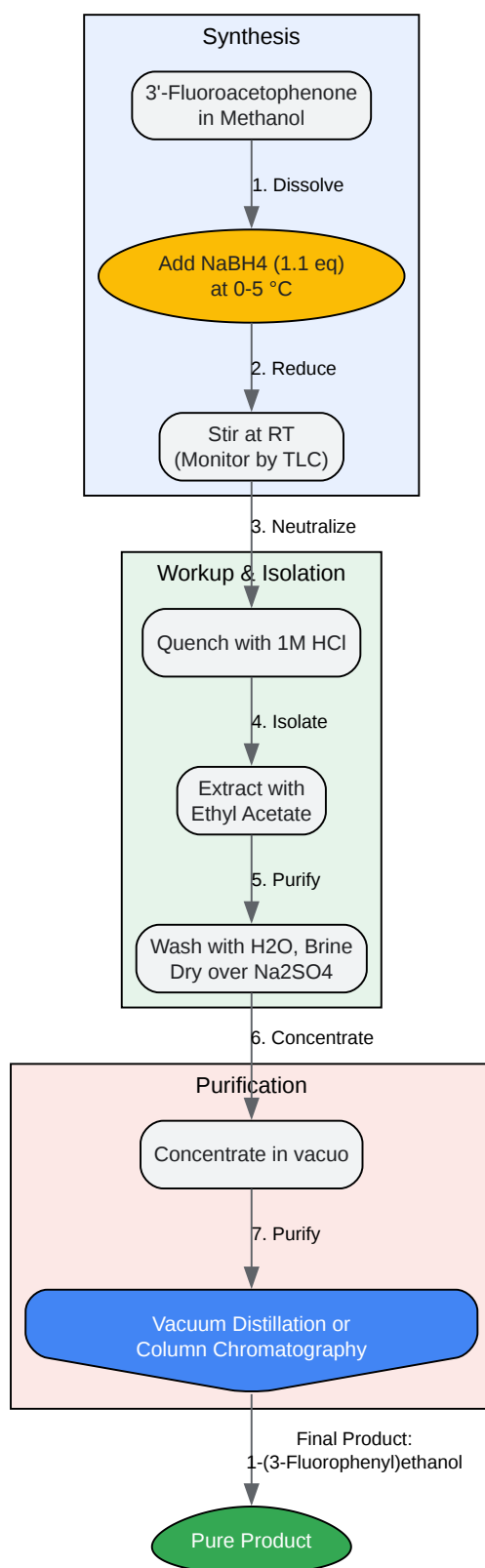
Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature. The choice of a protic solvent is key, as it participates in the reaction mechanism by protonating the intermediate alkoxide.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to $0\text{--}5^\circ\text{C}$. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.

- **Reagent Addition:** Slowly add sodium borohydride (NaBH_4 , ~1.1 eq) to the cooled solution in small portions. The slight molar excess ensures the complete conversion of the starting ketone. Vigorous stirring is essential to manage the resulting gas evolution (hydrogen).
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
- **Quenching:** Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess NaBH_4 by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~6). This step neutralizes the reaction and decomposes any remaining borohydride.
- **Workup & Extraction:** Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. The extractions serve to isolate the product from the aqueous phase containing inorganic salts.
- **Washing & Drying:** Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- **Purification:** Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product. For high purity, the crude liquid can be purified by vacuum distillation, leveraging its known boiling point under reduced pressure (104-106°C at 20 mmHg).^[13] Alternatively, column chromatography on silica gel can be employed.

Asymmetric Synthesis for Chiral Applications

For many pharmaceutical applications, a single enantiomer of the alcohol is required.^{[14][15]} Asymmetric synthesis is achieved either by using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation of the prochiral ketone.^[17] Biocatalytic methods, using whole cells or isolated enzymes, have also proven effective for producing enantiomerically pure (S)- or (R)-1-(fluorophenyl)ethanols.^[18]



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Caption: Generalized workflow for the synthesis and purification of **1-(3-Fluorophenyl)ethanol**.

Safety, Handling, and Storage

Proper handling of **1-(3-Fluorophenyl)ethanol** is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard Code	Statement	Pictogram	Signal Word
H315	Causes skin irritation	GHS07	Warning
H319	Causes serious eye irritation	GHS07	Warning
H335	May cause respiratory irritation	GHS07	Warning

Sources:[4][19]

Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following handling procedures and PPE are mandatory:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[19][20][21][22] Emergency eye wash fountains and safety showers should be readily accessible.[19]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[19][20]
 - Hand Protection: Use chemically resistant protective gloves.[19][20]
 - Skin and Body Protection: Wear a lab coat or suitable protective clothing.[19][20]
 - Respiratory Protection: If ventilation is inadequate, use a certified respirator.[19][20]

- General Hygiene: Avoid contact with skin, eyes, and clothing.[20][23] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[20][22]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][23][24] The product is stable under normal storage conditions.[19][20]
- Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[19][20][21][24]

Conclusion: A Versatile Building Block

1-(3-Fluorophenyl)ethanol stands out as a valuable intermediate in synthetic and medicinal chemistry. Its properties, governed by the strategic placement of a fluorine atom, provide a powerful tool for developing novel compounds with enhanced biological profiles. A thorough understanding of its synthesis, handling requirements, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in research and development.

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